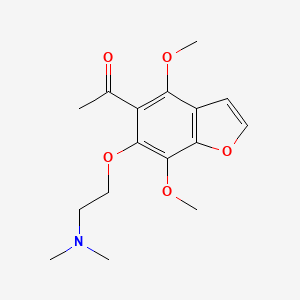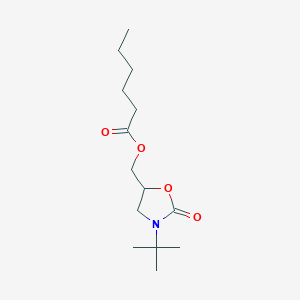
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate typically involves the formation of the oxazolidinone ring followed by esterification. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The resulting oxazolidinone can then be esterified with hexanoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to accelerate the reactions. Additionally, solvent-free or green chemistry approaches may be utilized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazolidinones or esters.
Scientific Research Applications
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds or electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl group and hexanoate ester moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a tert-butyl group and a heterocyclic ring.
Oxazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen and oxygen atoms.
Uniqueness
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
93462-84-1 |
|---|---|
Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-12(16)18-10-11-9-15(13(17)19-11)14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
NJOCYWBZBKWZNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
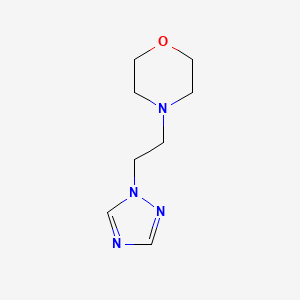
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
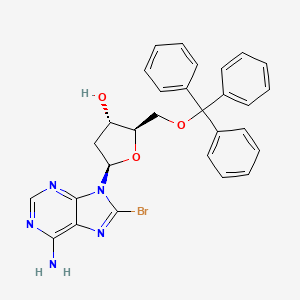
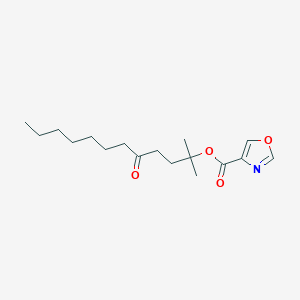
![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
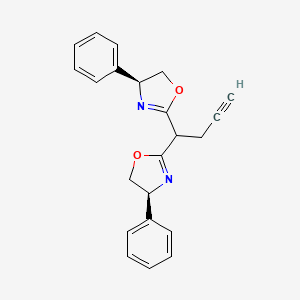
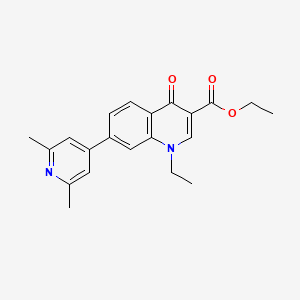
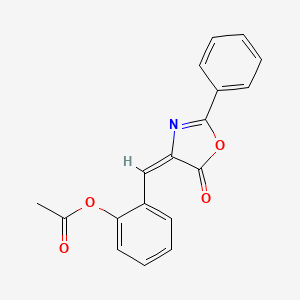

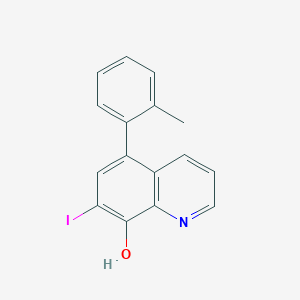
![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)

